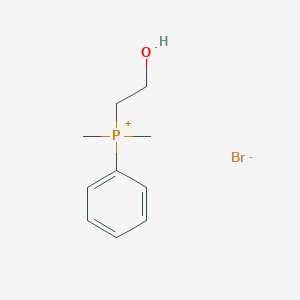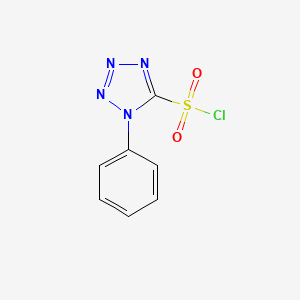
Cyclohexanamine, 2-methyl-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexanamine, 2-methyl-1-phenyl-, can be synthesized through several methods. One common approach involves the hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. The reaction typically proceeds under high pressure and temperature conditions to achieve complete hydrogenation .
Industrial Production Methods: In industrial settings, the compound can be produced by the alkylation of ammonia using cyclohexanol. This method involves the reaction of cyclohexanol with ammonia in the presence of a catalyst to yield cyclohexanamine derivatives .
化学反应分析
Types of Reactions: Cyclohexanamine, 2-methyl-1-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce more saturated amines.
科学研究应用
Cyclohexanamine, 2-methyl-1-phenyl-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which cyclohexanamine, 2-methyl-1-phenyl-, exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Cyclohexylamine: An aliphatic amine with a similar cyclohexane ring structure but without the phenyl and methyl substitutions.
Phenylcyclohexylamine: A compound with a phenyl group attached to the cyclohexane ring, similar to cyclohexanamine, 2-methyl-1-phenyl- but lacking the methyl group.
Methylcyclohexylamine: Contains a methyl group on the cyclohexane ring but does not have the phenyl substitution.
Uniqueness: Cyclohexanamine, 2-methyl-1-phenyl-, is unique due to the presence of both methyl and phenyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
59397-27-2 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC 名称 |
2-methyl-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10,14H2,1H3 |
InChI 键 |
GJLHSJXWJZMQCC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1(C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)

